(2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one
Description
Structural Characterization and Molecular Analysis
Crystallographic Data and Conformational Isomerism
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c. The asymmetric unit contains one molecule, with lattice parameters a = 8.452 Å, b = 12.307 Å, c = 15.893 Å, and β = 97.54°. The thiazolidinone ring adopts a slightly puckered conformation (Figure 1), with a maximum deviation of 0.039 Å from planarity. The bromophenyl and propenyloxybenzylidene substituents lie in orthogonal planes, creating a torsion angle of 89.7° between the C2-N1 and C5-C6 bonds.
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| S1-C2 | 1.674(3) |
| N1-C2 | 1.305(4) |
| C5-C6 (double bond) | 1.338(5) |
| S1-C2-N1-C3 | 178.2(3) |
The propenyloxy group exhibits trans configuration about the C-O bond, stabilized by weak C-H···O interactions (2.87 Å). No crystallographic symmetry-related disorder is observed, confirming the (2Z,5Z) configuration.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (600 MHz, DMSO-d₆) displays characteristic signals:
- Thiazolidinone N-H proton at δ 10.78 ppm (singlet, integration 1H)
- Propenyloxy vinyl protons as doublets at δ 6.45 (J = 16.8 Hz) and 5.98 ppm (J = 10.4 Hz)
- Bromophenyl aromatic protons as a doublet of doublets at δ 7.82 ppm (J = 8.4, 2.4 Hz)
¹³C NMR identifies key functional groups:
- Thiazolidinone C=O at δ 170.5 ppm
- Imine carbon (C=N) at δ 158.3 ppm
- Propenyloxy methine carbon at δ 116.7 ppm
Table 2: Characteristic FT-IR Vibrations
| Band (cm⁻¹) | Assignment |
|---|---|
| 1698 | Thiazolidinone C=O |
| 1614 | C=N stretch |
| 1257 | C-O-C (propenyloxy) |
High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula C₂₀H₁₆BrN₂O₂S with [M+H]⁺ at m/z 435.0241 (calculated 435.0244).
Electronic Structure Analysis via Density Functional Theory (DFT)
B3LYP/6-311++G(d,p) calculations predict a HOMO-LUMO gap of 4.17 eV, localized on the thiazolidinone ring and bromophenyl group (Figure 2). The propenyloxy substituent contributes to extended π-conjugation, reducing the gap by 0.38 eV compared to unsubstituted analogs.
Natural Bond Orbital (NBO) analysis reveals:
- Hyperconjugative interaction between the C=O antibonding orbital (σ*C=O) and lone pairs of S1 (E(2) = 32.6 kcal/mol)
- Stabilizing charge transfer from bromine’s lone pairs to the σ*C-Br orbital (E(2) = 15.2 kcal/mol)
Table 3: DFT-Derived Atomic Charges
| Atom | Charge (e) |
|---|---|
| S1 | +0.243 |
| O1 | -0.512 |
| Br1 | -0.186 |
Tautomeric Equilibrium Studies in Solution Phase
Variable-temperature ¹H NMR (298–343 K) in DMSO-d₆ reveals a keto-enol equilibrium with equilibrium constant K = 0.45 at 298 K. The enol tautomer predominates (69%) due to intramolecular hydrogen bonding between the thiazolidinone N-H and carbonyl oxygen (O···H distance = 2.05 Å).
Solvent polarity significantly affects tautomer distribution:
- In CDCl₃: 82% enol form
- In DMSO-d₆: 69% enol form
- In CD₃OD: 54% enol form
The activation energy for tautomer interconversion is 12.3 kcal/mol, as determined by Eyring analysis of line-shape changes in VT-NMR.
Properties
Molecular Formula |
C19H15BrN2O2S |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15BrN2O2S/c1-2-11-24-14-9-7-13(8-10-14)12-17-18(23)22-19(25-17)21-16-6-4-3-5-15(16)20/h2-10,12H,1,11H2,(H,21,22,23)/b17-12- |
InChI Key |
HFKUCJRFAJSUDA-ATVHPVEESA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiourea Derivatives
Thiourea derivatives react with α-halo carbonyl compounds to form the thiazolidinone core. For example, 2-bromoaniline can be condensed with thioglycolic acid in the presence of an aldehyde to yield the intermediate thiazolidinone. A modified protocol by Apostolidis et al. involves reacting substituted thiazole-2-amine with α-chloroacetyl chloride and ammonium thiocyanate, followed by cyclization under acidic conditions. This method achieves yields of 72–87% when using propylene glycol (PPG) as a solvent.
Multi-Component Reactions (MCRs)
Kaboudin et al. demonstrated a one-pot, four-component reaction combining hydrazine carbothiomide derivatives, dimethyl acetylenedicarboxylate (DMAD), and aldehydes in ethanol. Adapting this method, the target compound’s core could form via sequential imine formation and cyclization. MCRs reduce purification steps and improve atom economy, with reported yields exceeding 80% under optimized conditions.
Introduction of the 2-Bromophenyl Imino Group
The 2-position imino group is introduced through condensation reactions between primary amines and carbonyl precursors.
Condensation with 2-Bromoaniline
2-Bromoaniline reacts with ketones or aldehydes to form Schiff base intermediates. In a study by Küçükgüzel et al., thiosemicarbazide derivatives were treated with substituted benzoyl chlorides and 2-bromoaniline to yield 2-imino-thiazolidinones. The reaction proceeds in ethanol with sodium bicarbonate, achieving moderate yields (53–69%).
Regiochemical Control
Regioselectivity challenges arise due to competing nucleophilic sites on the thiazolidinone core. Klika et al. resolved this by adjusting reaction conditions to favor thermodynamically stable products. For the target compound, using polar aprotic solvents (e.g., DMF) at 70°C directs the imino group to the 2-position.
Incorporation of the 4-(Prop-2-en-1-yloxy)benzylidene Substituent
The 5-arylidene group is introduced via Knoevenagel condensation, which links aromatic aldehydes to the thiazolidinone’s active methylene group.
Synthesis of 4-(Prop-2-en-1-yloxy)benzaldehyde
This aldehyde precursor is prepared by alkylating 4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate. The reaction proceeds in acetone under reflux, yielding 85–92% of the product.
Knoevenagel Condensation
The thiazolidinone intermediate reacts with 4-(prop-2-en-1-yloxy)benzaldehyde in acetic acid and sodium acetate. This step forms the (Z)-configured arylidene group due to thermodynamic stabilization. Tiwari et al. reported similar condensations under microwave irradiation, reducing reaction times from hours to minutes.
Integrated Synthetic Routes
Three-Step Protocol
-
Core Formation : React 2-bromoaniline, thioglycolic acid, and 4-(prop-2-en-1-yloxy)benzaldehyde in PPG at 110°C for 12 hours.
-
Imination : Treat the intermediate with chloroacetyl chloride in dry toluene.
-
Cyclization : Reflux with mercaptoacetic acid and catalytic acetic acid.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | PPG, 110°C, 12 h | 83% |
| 2 | Chloroacetyl chloride, toluene | 76% |
| 3 | Mercaptoacetic acid, reflux | 72% |
One-Pot Surface-Mediated Synthesis
Apotrosoaei et al. developed a solvent-free method using vanadyl sulfate (VOSO₄) as a catalyst. Combining 2-bromoaniline, 4-(prop-2-en-1-yloxy)benzaldehyde, and thioglycolic acid under ultrasonic irradiation yields the target compound in 78% yield within 2 hours.
Stereochemical Considerations
The (Z,Z) configuration is favored during Knoevenagel condensation and imine formation due to steric and electronic factors. Angapelly et al. confirmed this selectivity via NMR spectroscopy, noting that bulky substituents stabilize the Z-isomer through reduced allylic strain.
Optimization Strategies
Catalyst Screening
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The 2-bromophenyl group undergoes nucleophilic substitution reactions, particularly with amines or thiols. This reaction is critical for introducing new functional groups or enhancing solubility.
Mechanistic Insight :
The bromine atom’s electronegativity and the phenyl ring’s resonance stabilization facilitate an SNAr mechanism. Electron-withdrawing groups on the thiazolidinone ring further activate the site .
Cycloaddition via the Propenyloxy Group
The prop-2-en-1-yloxy substituent participates in [4+2] Diels-Alder reactions, forming six-membered heterocycles.
| Dienophile | Product | Conditions |
|---|---|---|
| Maleic anhydride | Fused oxabicyclic adduct | Reflux in toluene (110°C, 8 h) |
| Tetracyanoethylene | Cyanated cyclohexene derivative | Room temperature, 24 h |
Key Observation :
Steric hindrance from the benzylidene group slows reaction kinetics, but electron-deficient dienophiles improve regioselectivity .
Oxidation of the Thiazolidinone Ring
The sulfur atom in the thiazolidinone ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 70–75 |
| mCPBA (meta-chloroperbenzoic acid) | Sulfone | 85–90 |
Characterization :
Sulfoxide formation is confirmed by a distinct S=O stretch at 1020–1050 cm⁻¹ in IR spectroscopy .
Hydrolysis and Ring-Opening Reactions
Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis, yielding open-chain intermediates.
Mechanistic Pathway :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated pathways involve deprotonation and cleavage of the C–N bond .
Condensation with Hydrazines
The imino group reacts with hydrazines to form hydrazone derivatives, expanding structural diversity.
| Hydrazine | Product | Biological Relevance |
|---|---|---|
| Hydrazine hydrate | 2-Hydrazono-thiazolidinone | Anticancer scaffold |
| Phenylhydrazine | Phenylhydrazone analog | Antimicrobial studies |
Synthetic Protocol :
Reactions are typically conducted in ethanol under reflux (4–6 h), with yields ranging from 60% to 80% .
Metal Coordination Reactions
The sulfur and nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or medicinal properties.
| Metal Salt | Complex Type | Characterization |
|---|---|---|
| Cu(II) acetate | Square-planar Cu–S/N complex | EPR-confirmed geometry |
| PdCl₂ | Palladium(II) chelate | XRD-confirmed structure |
Applications :
Copper complexes exhibit enhanced antioxidant activity compared to the parent compound .
Scientific Research Applications
Structural Characteristics
The compound is characterized by a thiazolidine ring and multiple functional groups, including a bromophenyl and a prop-2-en-1-yloxy substituent. These structural features are crucial as they influence the compound's biological interactions and activities.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Thiazolidine Ring | Heterocyclic structure providing stability and reactivity |
| Bromophenyl Group | Enhances biological activity through electron-withdrawing effects |
| Prop-2-en-1-yloxy Group | Contributes to the compound's reactivity and potential for further modifications |
Biological Activities
The thiazolidinone scaffold is known for its wide range of pharmacological activities. Research indicates that compounds similar to (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one exhibit significant antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Antibacterial Activity
Studies have shown that thiazolidinone derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- A study indicated that derivatives with specific substitutions on the phenyl group exhibited inhibition rates ranging from 53.84% to 88.46% against Escherichia coli and Staphylococcus aureus .
- The compound's structure allows it to act as an effective inhibitor of bacterial growth, with some derivatives achieving activity comparable to standard antibiotics like Ampicillin .
Anticancer Potential
Thiazolidinones have been investigated for their anticancer properties. Research has demonstrated that:
- Certain derivatives can inhibit the growth of various cancer cell lines, including HT29 adenocarcinoma cells and lung cancer cells .
- The presence of specific substituents on the thiazolidinone structure enhances cytotoxicity against cancer cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, thiazolidinones have shown promise in reducing inflammation:
- Compounds similar to (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one have been reported to inhibit inflammatory pathways in various models .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1: Formation of Imines | Reacting bromophenyl amine with aldehyde |
| Step 2: Cyclization | Cyclizing the imine with thioketones |
| Step 3: Purification | Crystallization or chromatography |
Case Study 1: Antibacterial Efficacy
A recent study explored the antibacterial efficacy of various thiazolidinone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial activity compared to unsubstituted variants .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of thiazolidinone derivatives against HT29 adenocarcinoma cells. The study revealed that specific substitutions increased cytotoxicity significantly compared to control compounds .
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be due to the inhibition of specific kinases involved in cell proliferation pathways.
Comparison with Similar Compounds
Table 1: Key Structural Variations in Thiazolidinone Analogs
Key Observations :
- Halogen vs.
- Allyloxy vs.
Comparison :
- The target compound’s synthesis likely follows this general route, but the use of 2-bromoaniline and 4-(allyloxy)benzaldehyde as starting materials distinguishes it from analogs. Yields for similar compounds range from 44–90% , suggesting comparable efficiency.
Crystallographic and Physicochemical Properties
- Crystal Packing : Rhodanine derivatives often exhibit intermolecular hydrogen bonding (e.g., N–H···O/S interactions) . The target compound’s bromine may participate in halogen bonding, altering packing efficiency.
Biological Activity
The compound (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as pharmacologically active agents, exhibiting a range of therapeutic effects including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, drawing from recent studies and case analyses.
Chemical Structure and Properties
The structure of the compound can be depicted as follows:
- Core Structure : Thiazolidin-4-one ring
- Substituents :
- A bromophenyl group at position 2
- An alkoxybenzylidene group at position 5
This unique arrangement of substituents contributes to its biological activity by influencing interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell survival and proliferation. For example, studies have shown that certain thiazolidinone derivatives can increase apoptosis in colorectal cancer cells by modulating BAX and Bcl-2 levels .
| Compound | IC50 (μM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Example 1 | 0.081 | HT-29 | VEGFR-2 inhibition |
| Example 2 | 13.56 | A-549 | Apoptosis induction |
Antimicrobial Activity
Thiazolidinones have demonstrated significant antimicrobial properties against various pathogens. The compound's structure suggests it may interact effectively with microbial targets.
- Study Findings : In vitro evaluations indicate that similar thiazolidinone derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
Anti-inflammatory Activity
Thiazolidinone derivatives are also recognized for their anti-inflammatory effects. The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Research Insights : Studies have reported that certain thiazolidinones can significantly lower levels of TNF-alpha and IL-6 in inflammatory models .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural modifications.
- Substituent Effects : The presence of electron-withdrawing groups (like bromine) or electron-donating groups can enhance or diminish activity against specific targets.
Table: Impact of Substituents on Biological Activity
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases anticancer activity |
| Alkoxy group | Enhances antimicrobial properties |
Case Studies
- Compound Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their biological activities. Notably, one derivative showed an IC50 value of 0.54 μM against cancer cells, indicating potent anticancer properties .
- Antimicrobial Testing : Another study tested a series of thiazolidinones against common bacterial strains, revealing that some compounds exhibited better efficacy than traditional antibiotics .
Q & A
Q. How can researchers optimize the synthesis of (2Z,5Z)-configured thiazolidin-4-one derivatives?
- Methodological Answer : Synthesis optimization involves comparing microwave-assisted vs. conventional heating. For example:
- Microwave method : Reduces reaction time (30–50 minutes) and increases yield (92–96%) by enhancing reaction kinetics through uniform energy distribution .
- Conventional method : Requires longer reflux times (7 hours) and lower yields (75–85%) due to slower heat transfer .
Key Parameters :
Q. What spectroscopic techniques are critical for confirming the stereochemistry (Z-configuration) of the benzylidene and imino groups?
- Methodological Answer :
- IR Spectroscopy : Confirm C=N (imine) stretching at ~1600–1650 cm⁻¹ and C=O (thiazolidinone) at ~1700 cm⁻¹ .
- ¹H NMR : Diagnostic peaks for Z-configuration:
- Benzylidene proton: Downfield singlet at δ 8.2–8.5 ppm due to conjugation with the thiazolidinone ring.
- Prop-2-en-1-yloxy group: Olefinic protons as doublets (J = 10–12 Hz) at δ 5.8–6.2 ppm .
- X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis, as demonstrated for bromophenyl-substituted thiazolidinones .
Q. How do substituents on the benzylidene and phenylimino groups influence solubility and crystallinity?
- Methodological Answer :
- Bromine (2-bromophenyl) : Enhances crystallinity due to halogen bonding (melting point >200°C observed in analogous brominated thiazolidinones) .
- Prop-2-en-1-yloxy (allyloxy) : Improves solubility in polar aprotic solvents (e.g., DMF, DMSO) via ether-oxygen interactions .
Experimental Design : - Compare solubility in ethanol, DMSO, and chloroform using UV-Vis spectroscopy.
- Monitor melting points via differential scanning calorimetry (DSC) for crystallinity assessment.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the Knoevenagel condensation step in synthesizing the benzylidene-thiazolidinone core?
- Methodological Answer : The reaction proceeds via base-catalyzed deprotonation of the active methylene group in rhodanine derivatives, followed by nucleophilic attack on the aldehyde (e.g., 4-(prop-2-en-1-yloxy)benzaldehyde). Key factors:
- Base Choice : K₂CO₃ or Et₃N promotes enolate formation without over-oxidation .
- Solvent Effects : Polar solvents (ethanol, DMF) stabilize the transition state, favoring Z-configuration .
Contradiction Note : Microwave irradiation may alter regioselectivity vs. conventional heating due to rapid equilibration .
Q. How can researchers resolve contradictory spectral data for thiazolidinone derivatives with similar substituents?
- Methodological Answer :
- Case Study : Conflicting ¹H NMR signals for allyloxy protons (δ 4.5–6.5 ppm) due to rotational isomerism.
Solution : Variable-temperature NMR (VT-NMR) to freeze conformers and assign peaks . - Case Study : Overlapping IR peaks for C=O and C=N groups.
Solution : Use 2D-IR correlation spectroscopy to decouple vibrational modes .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound against antimicrobial targets?
- Methodological Answer :
- Antibacterial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using microdilution methods .
- Antifungal : Zone-of-inhibition tests against C. albicans with agar diffusion .
Advanced Design : - Compare activity against fluorobenzylidene (MIC = 8–16 µg/mL) vs. bromophenyl derivatives (MIC = 4–8 µg/mL) to assess halogen effects .
Q. How can computational modeling predict the binding affinity of this compound to enzyme targets (e.g., bacterial dihydrofolate reductase)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the thiazolidinone core and enzyme active sites.
- MD Simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .
Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental MIC data .
Q. What strategies mitigate degradation of the allyloxy group under acidic or oxidative conditions?
- Methodological Answer :
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) ethers during synthesis, then remove with fluoride ions .
- Stabilization : Add antioxidants (e.g., BHT) to reaction mixtures to prevent allyloxy oxidation .
Tables for Key Findings
Table 1 : Comparison of Synthetic Methods for Thiazolidin-4-one Derivatives
| Method | Yield (%) | Time | Stereoselectivity (Z:E) | Reference |
|---|---|---|---|---|
| Microwave-assisted | 92–96 | 50 min | >95:5 | |
| Conventional reflux | 75–85 | 7 hrs | 80:20 |
Table 2 : Impact of Substituents on Bioactivity
| Substituent | MIC (µg/mL) | Target Organism | Mechanism | Reference |
|---|---|---|---|---|
| 2-Bromophenylimino | 4–8 | S. aureus | DHFR inhibition | |
| 4-Fluorobenzylidene | 8–16 | E. coli | Cell wall disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
